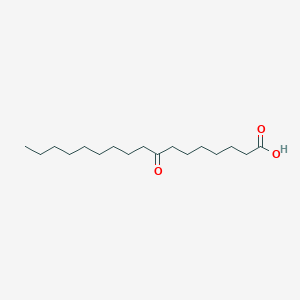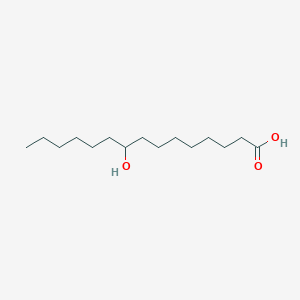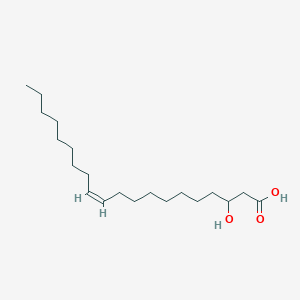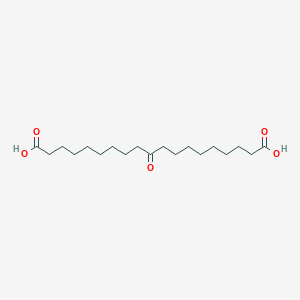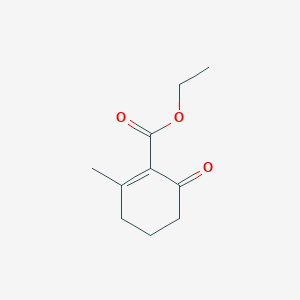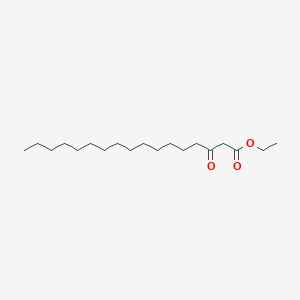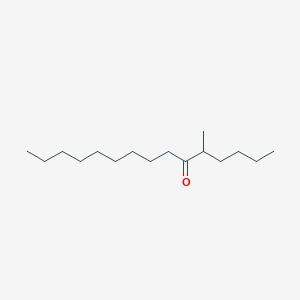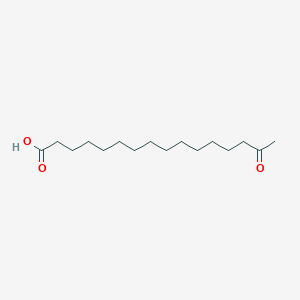
13-Oxohexadecanoic acid
Vue d'ensemble
Description
13-Oxohexadecanoic acid is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-Oxohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Oxohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis
- Crystal Structure : 13-Oxoisostearic acid exhibits a unique crystal structure, with molecules arranged in hydrogen-bonded dimers. The keto oxygen incorporation into the chain causes strain at the sp2 carbon atom, leading to a bend in the chain axis of the molecule (Dahlén, 1972).
Biochemical Transformations
- Microbial Oxidation : Studies reveal that certain microbial species like Saccharomyces cerevisiae and Nocardia aurantia can convert oleic acid into oxo-octadecanoic acid derivatives, indicating the potential role of these microbes in fatty acid metabolism (El-Sharkawy et al., 1992).
- Metabolite Response in Exercise : Research on plasma metabolomics after intensive exercise shows that oxidized linoleic acid metabolites, including 13-oxooctadecadienoic acid, correlate with other biomarkers of oxidative stress and inflammation, suggesting their potential as biomarkers in exercise physiology (Nieman et al., 2014).
Chemical Properties
- Autoxidation and Hydroperoxide Formation : Studies on conjugated linoleic acid methyl ester show the formation of hydroperoxides, including 13-oxohexadecanoic acid derivatives, both in the presence and absence of α-tocopherol. This indicates the reactive nature of these compounds and their potential role in oxidative processes (Hämäläinen et al., 2001).
Enzymatic Studies
- Enzyme Interaction Studies : Synthesis of 3-oxohexadecanoyl-CoA for studying peroxisomal bifunctional proteins highlights the interaction of 13-oxohexadecanoic acid derivatives with specific enzymes, demonstrating its significance in biochemical pathways (Tsuchida et al., 2017).
Biological Implications
- Linoleic Acid Metabolism : 13-Oxooctadecadienoic acid is a metabolite of linoleic acid involved in various biological processes. Studies highlight its implications in inflammation and tumor promotion, suggesting its potential role in medical research (Yasuda et al., 2009).
Propriétés
IUPAC Name |
13-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-12-15(17)13-10-8-6-4-3-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQZFMVQZORKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Oxohexadecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



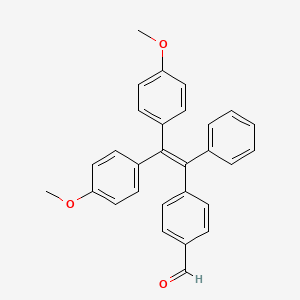
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223364.png)

